molecular formula C6H8N2OS B1621758 Hydantoin, 3-allyl-2-thioxo- CAS No. 2010-16-4

Hydantoin, 3-allyl-2-thioxo-

Cat. No.: B1621758
CAS No.: 2010-16-4
M. Wt: 156.21 g/mol
InChI Key: UVUYSPTYWQXNLX-UHFFFAOYSA-N
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Description

Hydantoin, 3-allyl-2-thioxo- is a sulfur-containing analog of hydantoin, a five-membered cyclic ureide This compound has garnered significant interest due to its diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydantoin, 3-allyl-2-thioxo- can be synthesized from various α-amino acids through a reaction with allyl isothiocyanate. The reaction typically involves a two-step process where the structure of the starting α-amino acid determines the substitution pattern on the thiohydantoin . The residual group of the α-amino acid becomes the substituent at the C5-position, while N-monosubstituted amino acids give rise to a substituent in the N1-position. The reaction conditions generally depend on the nature of the amino acid itself .

Industrial Production Methods

Industrial production methods for hydantoin derivatives often involve mechanochemistry and the use of poly(ethylene) glycols. These methods are effective for preparing 3,5-disubstituted hydantoins from α-amino methyl esters using either 1,10-carbonyldiimidazole or alkyl isocyanates . The preparation of antimicrobial additives, such as 3-allyl-5,50-dimethyl hydantoin, is performed by grinding .

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 3-allyl-2-thioxo- undergoes various chemical reactions, including:

    Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thioxo group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of hydantoin, 3-allyl-2-thioxo- include allyl isothiocyanate for synthesis and various oxidizing or reducing agents for further modifications .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with allyl isothiocyanate yields 3-allyl-2-thiohydantoins with different substitution patterns based on the starting α-amino acid .

Scientific Research Applications

Hydantoin, 3-allyl-2-thioxo- has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Hydantoin, 3-allyl-2-thioxo- is unique compared to other similar compounds due to its specific substitution pattern and the presence of the thioxo group. Similar compounds include:

Properties

IUPAC Name

3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2H,1,3-4H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUYSPTYWQXNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173922
Record name Hydantoin, 3-allyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010-16-4
Record name 3-(2-Propen-1-yl)-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin, 3-allyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 3-allyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glycine (30 g, 0.40 mol), triethylamine (44 g, 0.44 mol), pyridine (100 mL), and water (100 mL) were mixed in a flask equipped with a magnetic stirrer and a temperature controller. Allyl isothiocyanate (44 g, 0.44 mol) was added, and the temperature was raised to 55° C. (the mixture became homogeneous at ca. 30°). When the mixture reached this temperature, it was allowed to cool to room temperature. The mixture was extracted with 3×200 mL of toluene to remove the pyridine and excess isothiocyanate and was then treated with 66 mL (0.8 mol) of concentrated hydrochloric acid. The mixture was heated at 90° C. for 2.5 hr and was then stirred rapidly while it cooled to room temperature. A solid mass of crystals formed instantaneously when the solution was seeded with a fragment of a crystal of authentic product. After the suspension stood at room temperature overnight, the product was collected and pressed with rubber dam. The filter cake was washed with 3×60 mL of water (the filter cake was pressed with rubber dam after each wash). After the material had dried to constant weight in a hood draft, it weighed 49 g (71% yield). NMR (CD3OD) δ 4.9-6.1 (m, 3H), 4.6 (s, 1H), 4.3 (d, 2H), 4.0 (s, 2H). HPLC analysis showed no other components at several wavelengths.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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